

physical and chemical properties of (+)-N-Methylephedrine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-N-Methylephedrine

Cat. No.: B1676458

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **(+)-N-Methylephedrine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-N-Methylephedrine, also known as (1S,2R)-(+)-2-(Dimethylamino)-1-phenyl-1-propanol, is a sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes.^[1] It is a derivative of ephedrine and is found naturally in plants of the *Ephedra* species.^[1] This compound and its stereoisomers are utilized in over-the-counter medications in some parts of the world for their bronchodilator and nasal decongestant properties.^{[1][2]} In the field of organic chemistry, it serves as a valuable chiral resolving agent and a precursor for the synthesis of chiral electrolytes and catalysts.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties of **(+)-N-Methylephedrine**, detailed experimental protocols, and an exploration of its pharmacological activity.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **(+)-N-Methylephedrine** are summarized below. These properties are crucial for its handling, formulation, and analysis.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₇ NO	[3]
Molecular Weight	179.26 g/mol	[3]
Appearance	Solid, Crystals	[4]
Melting Point	87-90 °C	
Boiling Point	251.3 °C (approx.)	[5]
Optical Rotation	[α]D +29° (c = 5 in methanol)	
pKa	9.257 (at 25°C)	[6][7]

Solubility and Partition Coefficients

Property	Value	Source
Solubility	Readily soluble in usual organic solvents. The hydrochloride salt is readily soluble in water, less so in alcohol, and sparingly soluble in acetone.	[3]
LogP (Octanol/Water)	1.7 - 2.47 (experimental and predicted)	[1][5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of **(+)-N-Methylephedrine**.

Spectroscopic Technique	Key Features and References
Mass Spectrometry (MS)	GC-MS data available in the NIST Mass Spectrometry Data Center. [4] [8]
¹ H NMR Spectroscopy	¹ H NMR spectral data is available. [9] [10]
¹³ C NMR Spectroscopy	¹³ C NMR spectral data is available. [4] [10]
Infrared (IR) Spectroscopy	IR spectral data is available. [9]

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. Below are outlines of key experimental procedures related to **(+)-N-Methylephedrine**.

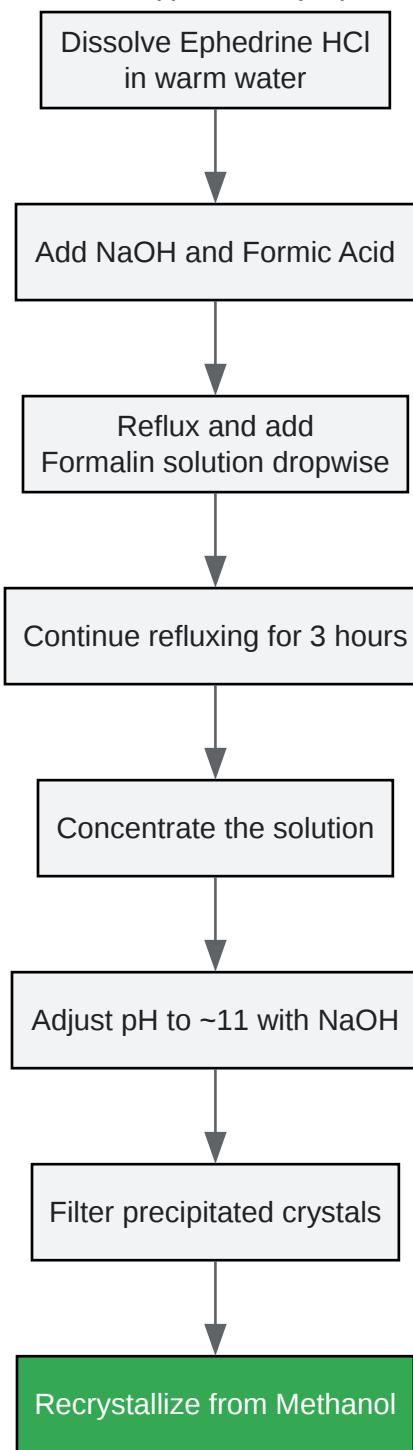
Synthesis of (-)-N-Methylephedrine from Ephedrine Hydrochloride

This protocol describes a method for the N-methylation of ephedrine.

Materials:

- Ephedrine hydrochloride
- 40% Sodium hydroxide solution
- 85% Formic acid
- 35% Formalin solution
- Methanol

Procedure:


- Dissolve 30.3 g (0.15 mol) of ephedrine hydrochloride in 60 ml of warm water.
- Add 15 ml (0.15 mol) of a 40% sodium hydroxide aqueous solution and 21.7 g (0.4 mol) of 85% formic acid.

- Reflux the mixture while heating.
- Add 15 g (0.18 mol) of a 35% formalin solution dropwise over 20 minutes.
- Continue refluxing for 3 hours.
- Concentrate the reaction solution to half of its original volume.
- Adjust the pH to approximately 11 with a 40% sodium hydroxide solution.
- Filter the resulting precipitated crystals.
- Recrystallize the product from methanol.

Expected Yield: Approximately 23 g (84%).

Workflow for Synthesis of (-)-N-Methylephedrine

Synthesis of (-)-N-Methylephedrine

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (-)-N-Methylephedrine.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general procedure for the analysis of N-methylephedrine.

Instrumentation:

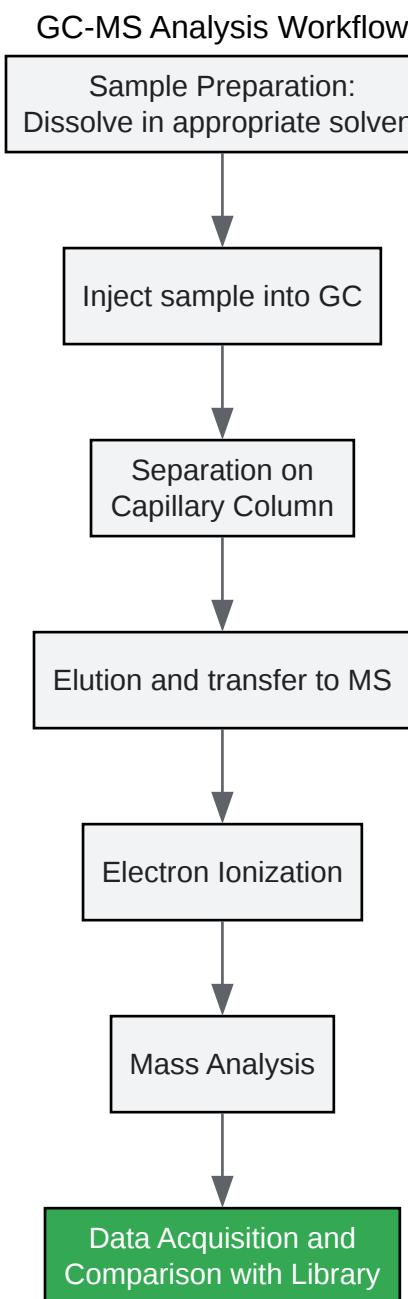
- Gas chromatograph coupled with a mass spectrometer.
- Capillary column (e.g., DB-1, 30 m x 0.25 mm x 0.25 μ m).

Sample Preparation:

- Dissolve the sample in a suitable solvent, such as chloroform or methanol.[11]

GC Conditions (Example):

- Injector Temperature: 250°C
- Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 30°C/min.[11]
- Carrier Gas: Helium


MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Scan Range: m/z 40-500

Data Analysis:

- Compare the resulting mass spectrum with a reference spectrum from a database (e.g., NIST).[8]

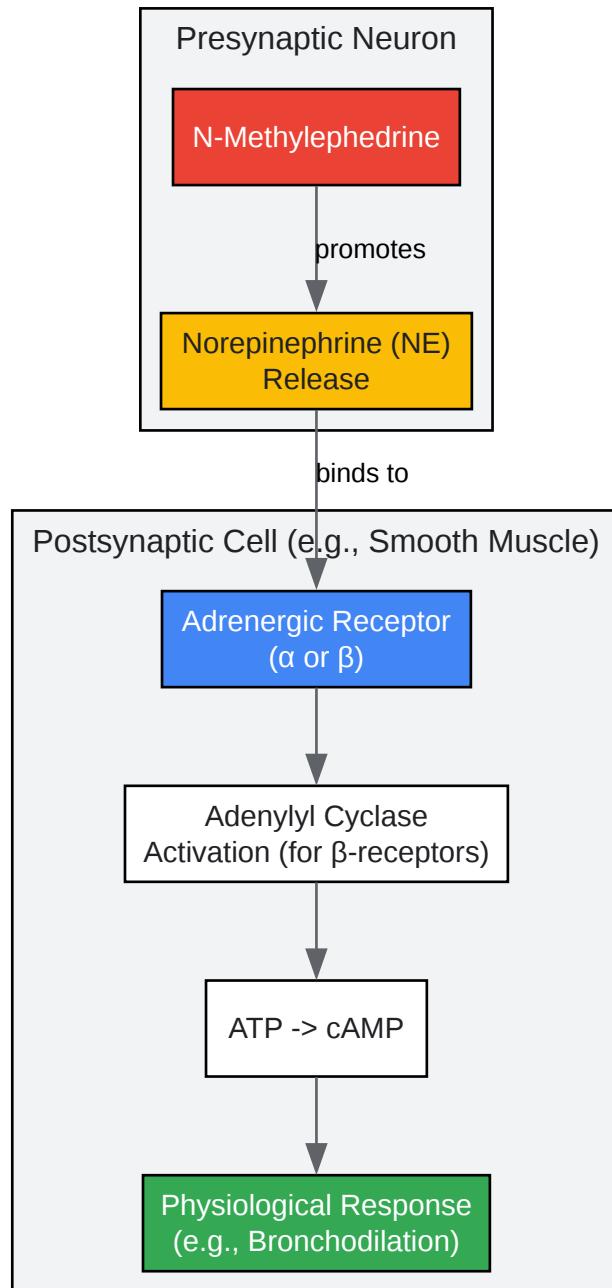
Workflow for GC-MS Analysis

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the analysis of N-Methylephedrine by GC-MS.

Pharmacology and Mechanism of Action

(+)-N-Methylephedrine is a sympathomimetic amine, meaning it mimics the effects of endogenous catecholamines like norepinephrine.^[5] Its pharmacological actions are primarily mediated through its interaction with the adrenergic system.


Key Pharmacological Effects:

- Bronchodilator: It relaxes the smooth muscles of the bronchi, making it useful in treating asthma and other respiratory conditions.[2][5]
- Nasal Decongestant: It causes vasoconstriction in the nasal passages, which helps to alleviate congestion.[2][12]
- Central Nervous System Stimulant: It can cross the blood-brain barrier and exert stimulant effects, although it is less potent than other amphetamines.[5][12]

Mechanism of Action: The primary mechanism of action of **(+)-N-Methylephedrine** involves the stimulation of both alpha (α) and beta (β) adrenergic receptors.[2][5] This action is largely indirect, stemming from its ability to promote the release of norepinephrine from sympathetic nerve terminals.[5][13] The binding of norepinephrine to adrenergic receptors on target cells initiates a downstream signaling cascade. For instance, activation of β -adrenergic receptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[12] This increase in cAMP in bronchial smooth muscle cells leads to relaxation and bronchodilation.

Signaling Pathway of N-Methylephedrine

Simplified Adrenergic Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of N-Methylephedrine.

Metabolism and Excretion

When administered orally, N-methylephedrine is metabolized in the liver, primarily through N-demethylation to ephedrine and norephedrine.[\[5\]](#)[\[12\]](#) The primary compound excreted in the urine is unchanged methylephedrine, followed by its metabolite methylephedrine-N-oxide.[\[5\]](#) The biological half-life is estimated to be similar to that of ephedrine, which is in the range of 3-6 hours.[\[5\]](#)

Conclusion

(+)-N-Methylephedrine is a compound with significant applications in both the pharmaceutical and chemical synthesis sectors. A thorough understanding of its physical and chemical properties, analytical methods, and pharmacological profile is essential for professionals in drug development and research. The data and protocols presented in this guide offer a comprehensive technical resource for the study and application of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylephedrine - Wikipedia [en.wikipedia.org]
- 2. Buy (+)-N-Methylephedrine | 42151-56-4 | >98% [smolecule.com]
- 3. N-Methylephedrine [drugfuture.com]
- 4. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 552-79-4 [chembk.com]
- 7. (-)-N-METHYLEPHEDRINE | 552-79-4 [chemicalbook.com]
- 8. Methylephedrine [webbook.nist.gov]
- 9. (+)-N-METHYLEPHEDRINE(42151-56-4) 1H NMR spectrum [chemicalbook.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. What is the mechanism of Methylephedrine? [synapse.patsnap.com]
- 13. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [physical and chemical properties of (+)-N-Methylephedrine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676458#physical-and-chemical-properties-of-n-methylephedrine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com